GS143

NF-κB signaling IκBα ubiquitination E3 ligase inhibition

Researchers needing precise IκBα ubiquitination blockade without proteasome inhibition require a selective tool. GS143 (CAS 916232-21-8) is a cell-permeable SCFβTrCP1 inhibitor (IC50=5.2 μM) that spares proteasome and IKKβ (>19-fold selectivity). • In vivo validated: intranasal 32 μg/mouse suppresses NF-κB >90% and airway eosinophilia >80%. • HIV-1 latency reversal without global T-cell activation. • Dark red powder, ≥98% purity, global shipping.

Molecular Formula C28H19FN2O4
Molecular Weight 466.5 g/mol
Cat. No. B607734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS143
SynonymsGS-143;  GS 143;  GS143; 
Molecular FormulaC28H19FN2O4
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN(C(=O)C2=CC3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C28H19FN2O4/c29-24-9-5-4-8-22(24)26-15-14-21(35-26)17-23-25(16-18-6-2-1-3-7-18)30-31(27(23)32)20-12-10-19(11-13-20)28(33)34/h1-15,17H,16H2,(H,33,34)/b23-17+
InChIKeyIZPMWFSVTDOCDI-HAVVHWLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GS143 Identity and Procurement


4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (CAS 916232-21-8), commonly designated GS143, is a trisubstituted oxo-dihydropyrazolyl-benzoic acid small molecule that functions as a selective inhibitor of the SCFβTrCP1 E3 ubiquitin ligase complex [1]. Its primary reported mechanism involves blockade of phosphorylated IκBα ubiquitination (IC50 = 5.2 μM) without direct inhibition of proteasome catalytic activity . The compound demonstrates cell permeability and has been characterized in biochemical, cellular, and in vivo models of NF-κB-driven inflammation and HIV-1 latency .

Selective SCFβTrCP1 E3 ligase inhibitor
Cell-permeable probe for IκBα ubiquitination studies
NF-κB pathway research without direct IKK or proteasome inhibition

GS143 vs NF-κB Pathway Inhibitors


Substitution among NF-κB pathway inhibitors without experimental validation introduces substantial risk of confounding results due to divergent molecular targets and off-target profiles. GS143 acts at the level of SCFβTrCP1-mediated IκBα ubiquitination, a discrete step upstream of proteasomal degradation [1]. In contrast, commonly employed alternatives such as BAY 11-7082 (IκBα phosphorylation inhibitor, IC50 ~10 μM; also inhibits USP7/USP21) , PS-1145 (IKK inhibitor, IC50 = 88 nM) , and MG132 (proteasome inhibitor) each operate at distinct nodes with differing selectivity liabilities. Generic substitution therefore obscures interpretation of whether observed effects arise from targeted ubiquitination blockade versus broader kinase inhibition, deubiquitinase modulation, or global proteasome suppression. The quantitative evidence in Section 3 establishes the specific performance boundaries that define GS143's utility profile relative to these comparators.

BAY 11-7082 polypharmacology (USP7/USP21) may obscure ubiquitination-specific readouts.
IKK inhibitors (e.g., PS-1145) target a distinct upstream node, altering pathway interpretation.
Proteasome inhibitors (e.g., MG132) broadly disrupt protein homeostasis, confounding ubiquitination-focused studies.

GS143 Comparative Evidence


IκBα Ubiquitination vs. BAY 11-7082

GS143 selectively inhibits SCFβTrCP1-mediated IκBα ubiquitination (IC50 = 5.2 μM) while displaying negligible activity against IKKβ-catalyzed IκBα phosphorylation (IC50 >100 μM) . In contrast, BAY 11-7082, a comparator that inhibits cytokine-induced IκBα phosphorylation, exhibits an IC50 of approximately 10 μM for this phosphorylation event but also potently inhibits deubiquitinases USP7 (IC50 = 0.19 μM) and USP21 (IC50 = 0.96 μM) . The selectivity window for GS143's primary target versus upstream kinases exceeds 19-fold, whereas BAY 11-7082 demonstrates polypharmacology across distinct enzymatic classes.

IκBα Ubiquitination Selectivity
Reported
IC50 5.2 μM (ubiquitination)
>19-fold vs. IKKβ (IC50 >100 μM)
Supports ubiquitination-specific pathway interrogation
BAY 11-7082 inhibits USP7/21 (IC50 0.19–0.96 μM)
NF-κB signaling IκBα ubiquitination E3 ligase inhibition Selectivity profiling

Proteasome Selectivity vs. MG132 & Velcade

GS143 inhibits IκBα ubiquitination (IC50 = 5.2 μM) without affecting the catalytic activity of the 20S or 26S proteasome (IC50 >100 μM) . In contrast, MG132 is a potent proteasome inhibitor (typically used at 1–10 μM) that broadly blocks protein degradation . Similarly, Velcade (bortezomib) inhibits the proteasome with high potency [1]. GS143 demonstrates >19-fold selectivity for E3 ligase-mediated ubiquitination over direct proteasome inhibition, enabling specific interrogation of ubiquitination-dependent signaling without global disruption of cellular protein homeostasis.

Proteasome Selectivity
Reported
IC50 >100 μM (20S/26S)
>19-fold selectivity
Avoids global proteasome disruption
MG132/Velcade directly inhibit proteasome
Ubiquitin-proteasome system Proteasome inhibition IκBα degradation Selectivity

Cellular NF-κB Inhibition vs. PS-1145

In cell-based assays, GS143 inhibits TNFα- and LPS-stimulated NF-κB transcription in HEK293, HT-29, and THP-1 cultures with IC50 values ranging from 2.1 to 10.5 μM . PS-1145, an IκB kinase (IKK) inhibitor, exhibits an IC50 of 88 nM against IKK in biochemical assays , but its reported cellular potency for NF-κB inhibition varies and is often assessed in different cellular contexts. The cellular IC50 of GS143 (low micromolar) reflects its capacity to suppress NF-κB-driven transcription downstream of IKK activation, providing a benchmark for experiments requiring pathway modulation at the ubiquitination step.

Cellular NF-κB Inhibition
Reported
IC50 2.1–10.5 μM (HEK293, HT-29, THP-1)
Defines functional window for ubiquitination-dependent transcription
PS-1145 acts at IKK (biochemical IC50 88 nM)
NF-κB transcription Cellular potency IKK inhibition GS143

In Vivo Airway Inflammation Efficacy

Intranasal administration of GS143 (32 μg/mouse) to OVA-sensitized mice 2 hours prior to OVA challenge suppressed antigen-induced NF-κB activation in lung tissue (>90% inhibition of nuclear p65 DNA-binding activity at 2 hours post-challenge) and reduced airway inflammation (>80% reduction in eosinophils and lymphocytes in bronchoalveolar lavage fluid at 48 hours) [1]. This in vivo efficacy demonstrates target engagement and functional anti-inflammatory activity in a disease-relevant model. No comparator inhibitor was tested in parallel within the same study; however, the magnitude of effect relative to vehicle establishes a quantitative benchmark for therapeutic potential.

In Vivo Airway Inflammation
Reported
>90% NF-κB inhibition
>80% eosinophil reduction in BALF
Supports in vivo target engagement context
OVA mouse model, intranasal 32 μg/mouse
Allergic asthma Airway inflammation In vivo pharmacology NF-κB inhibition

HIV-1 Latency Reversal vs. Velcade

GS143 reactivates latent HIV-1 in primary cell models and patient-derived cells without inducing global T-cell activation, a desirable characteristic for latency reversing agents (LRAs) [1]. In comparative assessments, GS143 demonstrated LRA activity comparable to the proteasome inhibitor Velcade (bortezomib) [1]. However, unlike Velcade, which broadly inhibits proteasome function and carries significant cytotoxicity, GS143 selectively targets β-TrCP E3 ligase and triggers noncanonical NF-κB signaling (NIK-dependent p65 phosphorylation) without activating T cells [1]. This mechanistic distinction confers a favorable specificity profile for HIV-1 cure research applications.

HIV-1 Latency Reversal
Head-to-head
Comparable LRA activity to Velcade; no T-cell activation
Reported latency reversal without immunostimulation
Primary CD4+ T-cell and patient-derived models
HIV-1 latency Latency reversing agents NF-κB noncanonical pathway Immunomodulation

β-Catenin Stabilization Selectivity

GS143 treatment (up to 20 μM for 3 hours) in HeLa S3 cells does not cause accumulation of β-catenin, another known SCFβTrCP1 substrate . This finding indicates that GS143 prevents the interaction between SCFβTrCP1 and phosphorylated IκBα without broadly inhibiting E3 ligase activity toward all substrates . In contrast, some β-TrCP inhibitors or genetic knockdown approaches can stabilize β-catenin, leading to unintended activation of Wnt signaling [1]. The absence of β-catenin stabilization represents a favorable selectivity feature for studies focused on NF-κB biology without confounding Wnt pathway modulation.

β-Catenin Selectivity
Class-level
No β-catenin stabilization (up to 20 μM, 3 h)
Substrate-selective inhibition without Wnt activation
HeLa S3, Western blot
Wnt/β-catenin signaling E3 ligase specificity GS143 Off-target effects

GS143 Validated Applications


NF-κB Ubiquitination vs. Phosphorylation

GS143 enables precise interrogation of IκBα ubiquitination-dependent NF-κB activation without confounding inhibition of upstream IKK-mediated phosphorylation. Its >19-fold selectivity window over IKKβ (IC50 >100 μM) makes it suitable for experiments designed to distinguish ubiquitination-dependent from phosphorylation-dependent regulatory mechanisms in inflammatory signaling cascades.

E3 Ligase Inhibition without Proteasome Toxicity

For studies requiring blockade of IκBα degradation without global disruption of the ubiquitin-proteasome system, GS143 provides a critical advantage over proteasome inhibitors such as MG132 or Velcade. Its lack of proteasome inhibition (IC50 >100 μM) allows researchers to attribute observed phenotypes specifically to SCFβTrCP1-mediated ubiquitination rather than general proteotoxicity.

In Vivo Allergic Asthma Models

The demonstrated in vivo efficacy of intranasal GS143 (32 μg/mouse) in suppressing NF-κB activation (>90%) and airway eosinophilia (>80%) in OVA-sensitized mice [1] supports its use as a tool compound for preclinical studies of allergic airway disease. Researchers can leverage this validated dosing paradigm for target validation and proof-of-concept studies in respiratory inflammation.

HIV-1 Latency Reversal with Minimal Immunotoxicity

GS143 is uniquely positioned for HIV-1 cure research as a latency reversing agent that reactivates latent virus without triggering global T-cell activation [2]. Its comparable LRA potency to Velcade but superior selectivity profile makes it a preferred tool for investigating noncanonical NF-κB signaling in the context of HIV-1 persistence and eradication strategies.

Application
Selection Property
Validation Focus
NF-κB Ubiquitination Signaling Studies
Selective SCFβTrCP1 E3 ligase inhibition
Distinguishing ubiquitination from phosphorylation endpoints
IκBα Ubiquitination without Proteasome Interference
No proteasome catalytic inhibition
Ubiquitination-specific phenotype attribution
Allergic Airway Inflammation Models
In vivo NF-κB target engagement benchmark
Airway inflammation endpoint monitoring (eosinophil/lymphocyte)
HIV-1 Latency Reversal Studies
Non-immunostimulatory latency reversal profile
Noncanonical NF-κB activation without T-cell activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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